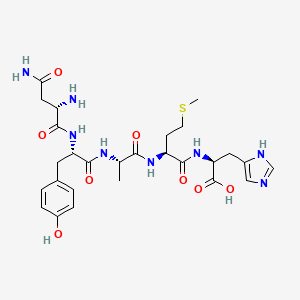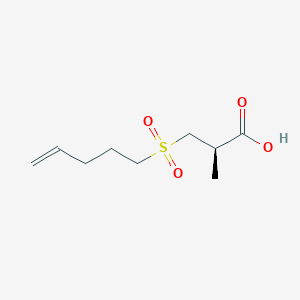![molecular formula C17H18N4 B14213627 Benzonitrile, 4-[4-(4-pyridinylmethyl)-1-piperazinyl]- CAS No. 617691-12-0](/img/structure/B14213627.png)
Benzonitrile, 4-[4-(4-pyridinylmethyl)-1-piperazinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-[4-(4-pyridinylmethyl)-1-piperazinyl]- is a complex organic compound with the molecular formula C13H10N2 It is known for its unique structure, which includes a benzonitrile group attached to a piperazine ring that is further substituted with a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-[4-(4-pyridinylmethyl)-1-piperazinyl]- typically involves the reaction of 4-(4-pyridinylmethyl)-1-piperazine with benzonitrile under specific conditions. One common method includes the use of hydroxylamine hydrochloride and benzaldehyde as starting materials, which undergo a series of reactions to form the desired product . The reaction conditions often involve the use of ionic liquids as co-solvents and catalysts to enhance the yield and simplify the separation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced separation techniques can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[4-(4-pyridinylmethyl)-1-piperazinyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines. Substitution reactions can lead to various substituted piperazine derivatives.
Scientific Research Applications
Benzonitrile, 4-[4-(4-pyridinylmethyl)-1-piperazinyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pesticides, and advanced coatings.
Mechanism of Action
The mechanism of action of Benzonitrile, 4-[4-(4-pyridinylmethyl)-1-piperazinyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-(4-Pyridinyl)benzonitrile: This compound shares a similar structure but lacks the piperazine ring.
Benzonitrile, 4-(hydroxy-4-pyridinylmethyl)-: This compound has a hydroxyl group instead of the piperazine ring.
Uniqueness
Benzonitrile, 4-[4-(4-pyridinylmethyl)-1-piperazinyl]- is unique due to its combination of a benzonitrile group, a piperazine ring, and a pyridinylmethyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
CAS No. |
617691-12-0 |
|---|---|
Molecular Formula |
C17H18N4 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
4-[4-(pyridin-4-ylmethyl)piperazin-1-yl]benzonitrile |
InChI |
InChI=1S/C17H18N4/c18-13-15-1-3-17(4-2-15)21-11-9-20(10-12-21)14-16-5-7-19-8-6-16/h1-8H,9-12,14H2 |
InChI Key |
BYKHLCXRPFXFFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


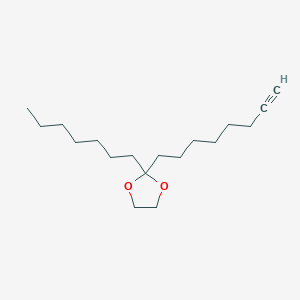
![N-phenyl-6H-indolo[2,3-b]quinolin-11-amine](/img/structure/B14213553.png)
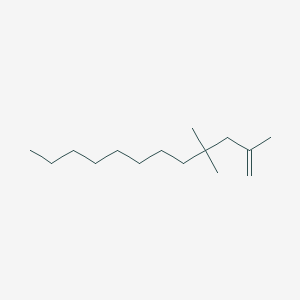
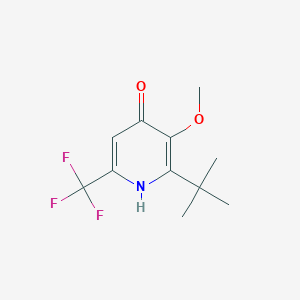
![4-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]benzoic acid](/img/structure/B14213569.png)
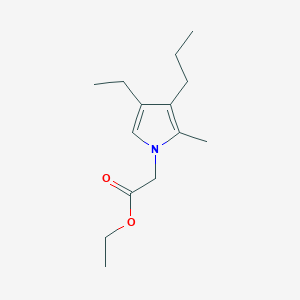
![2-[3-[4-(Dibutylamino)phenyl]cyclohex-2-en-1-ylidene]propanedinitrile](/img/structure/B14213572.png)
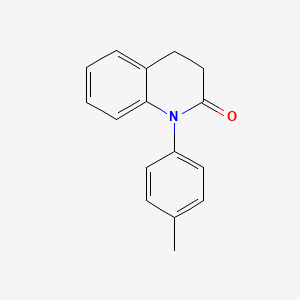
![2H-Pyran-2-one, 5,5-difluoro-5,6-dihydro-6-[(phenylmethoxy)methyl]-](/img/structure/B14213593.png)
![{1-[4-(Chloromethyl)phenyl]-2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-yl}carbamate](/img/structure/B14213600.png)
![1-[4-(Methoxymethyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B14213611.png)
